Quintiofos

Vue d'ensemble

Description

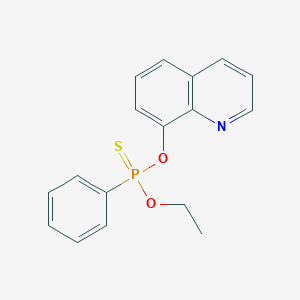

Quintiofos, également connu sous le nom de O-éthyl O-8-quinoléinyl phénylphosphonothioate, est un insecticide et un acaricide organophosphoré. Il a été développé par Farbenfabriken Bayer A.-G. et est principalement utilisé pour lutter contre une variété de ravageurs des plantes et du bétail, notamment les pucerons, les acariens, les blattes, les moustiques et les tiques . This compound est une molécule chirale qui se présente sous les formes S et R et a pour formule chimique C₁₇H₁₆NO₂PS .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du quintiofos implique la réaction de dérivés de la quinoléine avec des esters d'acide phosphonothioïque. Une méthode courante comprend la réaction de la quinoléine-8-ol avec le dichlorure de phénylphosphonothioïque en présence d'une base telle que la triéthylamine, suivie de l'addition d'éthanol pour former le produit final .

Méthodes de production industrielle

La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus comprend l'utilisation de réactifs de haute pureté et d'environnements de réaction contrôlés pour garantir la cohérence et la qualité du produit final. La réaction est généralement effectuée dans un solvant tel que le toluène ou le dichlorométhane pour faciliter la réaction et améliorer le rendement .

Analyse Des Réactions Chimiques

Types de réactions

Le quintiofos subit diverses réactions chimiques, notamment:

Oxydation: Le this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Hydrolyse: En présence d'eau, le this compound peut s'hydrolyser pour former de la quinoléine-8-ol et de l'acide phénylphosphonique.

Substitution: Le this compound peut subir des réactions de substitution nucléophile, où le groupe éthoxy est remplacé par d'autres nucléophiles

Réactifs et conditions courants

Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Hydrolyse: Des conditions acides ou basiques peuvent faciliter l'hydrolyse, l'acide chlorhydrique ou l'hydroxyde de sodium étant couramment utilisés.

Substitution: Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans les réactions de substitution

Principaux produits formés

Oxydation: Sulfoxydes et sulfones.

Hydrolyse: Quinoléine-8-ol et acide phénylphosphonique.

Substitution: Divers dérivés de la quinoléine substitués

Applications de la recherche scientifique

Le this compound a été utilisé dans diverses applications de recherche scientifique, notamment:

Chimie: En tant que réactif dans la synthèse d'autres composés organophosphorés.

Biologie: Étude des effets de l'inhibition de l'acétylcholinestérase sur la physiologie des insectes et des acariens.

Médecine: Recherche d'applications thérapeutiques potentielles des composés organophosphorés.

Industrie: Utilisé dans des formulations pour la lutte antiparasitaire en agriculture et en médecine vétérinaire .

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'acétylcholinestérase, une enzyme responsable de la dégradation de l'acétylcholine dans le système nerveux. Cette inhibition conduit à l'accumulation d'acétylcholine, ce qui entraîne une transmission continue du signal nerveux, une paralysie et finalement la mort du ravageur . Les cibles moléculaires comprennent les enzymes cholinestérases, et les voies impliquées sont liées à la neurotransmission et à la fonction synaptique .

Applications De Recherche Scientifique

Quintiofos has been used in various scientific research applications, including:

Chemistry: As a reagent in the synthesis of other organophosphate compounds.

Biology: Studying the effects of acetylcholinesterase inhibition on insect and mite physiology.

Medicine: Investigating potential therapeutic applications of organophosphate compounds.

Industry: Used in formulations for pest control in agriculture and veterinary medicine .

Mécanisme D'action

Quintiofos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventual death of the pest . The molecular targets include cholinesterase enzymes, and the pathways involved are related to neurotransmission and synaptic function .

Comparaison Avec Des Composés Similaires

Composés similaires

Quinalphos: Un autre insecticide organophosphoré aux applications similaires mais à structure chimique différente.

Dioxathion: Un composé organophosphoré utilisé comme insecticide et acaricide.

Malathion: Un insecticide organophosphoré largement utilisé avec un spectre d'activité plus large .

Unicité

Le quintiofos est unique en raison de sa structure chimique spécifique, qui comprend une partie quinoléine. Cette structure confère des propriétés physicochimiques et une activité biologique distinctes par rapport aux autres insecticides organophosphorés. Sa nature chirale permet également l'étude d'effets stéréoisomère-spécifiques dans la lutte antiparasitaire .

Propriétés

IUPAC Name |

ethoxy-phenyl-quinolin-8-yloxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16NO2PS/c1-2-19-21(22,15-10-4-3-5-11-15)20-16-12-6-8-14-9-7-13-18-17(14)16/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFLKNAULOKYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16NO2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042368 | |

| Record name | Quintiofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776-83-6 | |

| Record name | Quintiofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quintiofos [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001776836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quintiofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quintiofos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINTIOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X50ZS5010Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Quintiofos?

A: this compound is an organophosphate insecticide that functions as a cholinesterase inhibitor. [, ] While the provided research focuses on its application as an ixodicide (targeting ticks), its mechanism of action remains consistent across target species. This compound disrupts nerve impulse transmission by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses. This accumulation causes overstimulation of the nervous system, ultimately leading to paralysis and death in target organisms. []

Q2: Has resistance to this compound been observed in tick populations?

A: Yes, resistance to this compound has been documented in several tick species. Research indicates that strains of the cattle tick Boophilus microplus in South Africa and Transkei have shown resistance to various organophosphate ixodicides, including this compound. [, ] Similarly, a study on East African strains of Rhipicephalus appendiculatus revealed that while some populations remained susceptible, others displayed resistance to organophosphates like this compound. []

Q3: What are the implications of this compound resistance in tick control?

A: The emergence of this compound resistance poses a significant challenge to tick control strategies. The widespread use of organophosphate ixodicides has contributed to the selection pressure favoring resistant tick populations. [, ] This resistance can lead to treatment failures in the field, making it crucial to monitor resistance levels and explore alternative tick control methods. [, ]

Q4: Are there alternative control methods for this compound-resistant ticks?

A: Yes, alternative acaricides with different modes of action, such as amitraz (a diamidine ixodicide), have shown efficacy against organophosphate-resistant Boophilus microplus strains. [, ] Exploring integrated pest management strategies, including pasture management, biological control agents, and the development of novel acaricides, is crucial to combat resistance and ensure effective tick control.

Q5: What analytical techniques are used to detect and quantify this compound?

A: Gas chromatography coupled with flame photometric detection (GC/FPD) is a commonly employed technique for analyzing this compound residues in various matrices, including vegetables and water samples. [, ] This method offers high sensitivity and selectivity for organophosphate pesticides. Researchers have also explored the use of multi-walled carbon nanotubes as an efficient solid-phase extraction material for enriching this compound from water samples prior to GC/FPD analysis. []

Q6: Are there any concerns regarding this compound residues in food?

A: The presence of pesticide residues in food, including this compound, raises concerns about potential health risks to consumers. [] While the provided research focuses on analytical detection methods and doesn't delve into the toxicological implications of this compound residues, it underscores the importance of monitoring and regulating pesticide levels in food products to ensure consumer safety. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)

![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)